Linalyl valerate is synthesized from linalool, a naturally occurring terpene alcohol found in various essential oils, particularly those of lavender and coriander. The other component, valeric acid, is a five-carbon straight-chain carboxylic acid that can be derived from both natural sources, such as the roots of the valerian plant (Valeriana officinalis), and synthetic processes .
The synthesis of linalyl valerate typically involves the esterification reaction between linalool and valeric acid. This process can be catalyzed by either acid or enzymatic methods.
1. Acid-Catalyzed Esterification:
2. Enzymatic Synthesis:
Linalyl valerate has a molecular formula of . Its structure consists of a linalool backbone with a valerate group attached.
Linalyl valerate can undergo several chemical reactions characteristic of esters:
These reactions are important for both its degradation pathways in biological systems and its potential modifications in synthetic chemistry.
The mechanism of action for linalyl valerate primarily relates to its olfactory properties and its biological effects:
Linalyl valerate possesses several notable physical and chemical properties:
These properties make it suitable for applications in fragrances where volatility and solubility are critical factors.
Linalyl valerate is widely used across various industries:
Linalyl valerate (systematic name: 3,7-dimethylocta-1,6-dien-3-yl pentanoate) emerged as a scientifically characterized compound in the mid-20th century alongside advances in essential oil analysis. Its identification coincided with the development of gas chromatography–mass spectrometry (GC–MS) techniques, which enabled the separation and structural elucidation of complex terpenoid esters in plant matrices [5] [7]. The compound was initially isolated as a minor constituent in Citrus species and Lamiaceae family plants, where it co-occurs with more abundant analogs like linalyl acetate. Early research focused on its differentiation from structurally similar esters such as linalyl isovalerate (3-methylbutanoate ester), which shares the same molecular formula but exhibits branched-chain topology [7]. The distinction between linear and branched valerate isomers became critical for authenticating botanical extracts in flavor and fragrance industries. By the 1970s, its CAS registry number (1118-27-0) formalized its identity, facilitating standardized comparison across chemical databases [1] [5].
Linalyl valerate belongs to the acyclic monoterpenoid ester subclass, characterized by a linalool-derived tertiary alcohol moiety esterified with valeric acid (pentanoic acid). Its molecular formula is C₁₅H₂₆O₂ (molecular weight: 238.37 g/mol), featuring an unsaturated carbon backbone with two alkenyl groups at positions 1 and 6 [5] [9]. Key structural attributes include:
Table 1: Structural Comparison of Key Linalyl Esters
Ester | Molecular Formula | Carbon Chain Topology | Retention Index (DB-5MS) |
---|---|---|---|
Linalyl valerate | C₁₅H₂₆O₂ | Linear n-pentanoate | 1,446 (calc.) [5] |
Linalyl acetate | C₁₂H₂₀O₂ | Acetate | 1,096 [6] |
Linalyl isovalerate | C₁₅H₂₆O₂ | Branched 3-methylbutanoate | 1,486 [7] |
Structurally, linalyl valerate occupies an intermediate position between short-chain esters (e.g., acetate) and bulkier terpenoid conjugates. Its linear C₅ acyl chain enhances volatility (boiling point: 188°C at 760 mmHg) relative to sesquiterpenoid esters while reducing fruity notes compared to acetate [6] [9]. Nuclear magnetic resonance (NMR) signatures confirm its identity: ¹H-NMR displays characteristic vinyl proton signals at δ 5.85 (C₁-H, dd) and δ 5.25 (C₂-H, m), while the valerate methylene group resonates at δ 2.35 (t, C₂′-H₂) [9].
Natural Biosynthesis
In botanical systems, linalyl valerate occurs as a trace component synthesized in glandular trichomes—specialized epidermal structures in aromatic plants. Its formation proceeds via two enzymatic stages:
Table 2: Documented Natural Occurrence of Linalyl Valerate
Botanical Source | Plant Family | Typical Concentration | Reference |
---|---|---|---|
Citrus limetta | Rutaceae | Trace amounts | [4] |
Salvia sclarea | Lamiaceae | 0.1–0.3% of volatiles | [3] [7] |
Lavandula angustifolia | Lamiaceae | <0.05% of essential oil | [6] |
Environmental factors modulate its production: drought stress elevates valerate concentrations in lavender, while nutrient availability inversely correlates with ester accumulation in citrus peels [4].
Synthetic Production
Industrial synthesis overcomes the limitations of natural extraction through two primary routes:
Advanced biocatalytic processes employ immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems, enabling enantioselective synthesis at 60°C with >90% conversion rates. Industrial-scale production predominantly utilizes synthetic linalool derived from pinene or petrochemical precursors, ensuring consistent quality and supply chain stability [5] [7]. Post-synthesis purification involves fractional distillation under reduced pressure (20 mmHg), isolating linalyl valerate at 110–115°C cut points [7].
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